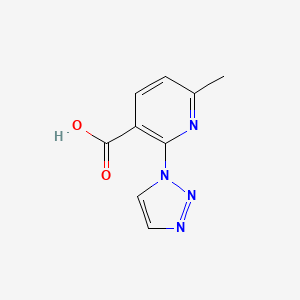
6-methyl-2-(triazol-1-yl)pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-2-(triazol-1-yl)pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a triazole moiety and a carboxylic acid group. This compound is part of a broader class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(triazol-1-yl)pyridine-3-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a “click” reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.
Substitution on the Pyridine Ring: The triazole moiety is then introduced to the pyridine ring through nucleophilic substitution reactions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions or by using carboxylation reagents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-methyl-2-(triazol-1-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Dihydrotriazoles and other reduced derivatives.
Substitution: Various substituted pyridine and triazole derivatives.
Wissenschaftliche Forschungsanwendungen
6-methyl-2-(triazol-1-yl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-methyl-2-(triazol-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The triazole moiety can bind to the active sites of enzymes, inhibiting their activity.
DNA Interaction: The compound can intercalate into DNA, disrupting its function and leading to cell death.
Signal Transduction: It can modulate signal transduction pathways by interacting with key proteins and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid: Similar structure but lacks the methyl group, which can affect its biological activity and chemical reactivity.
6-methyl-2-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylic acid: Contains a different triazole isomer, leading to variations in its properties and applications.
Uniqueness
6-methyl-2-(triazol-1-yl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group and the triazole ring enhances its ability to interact with various molecular targets, making it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C9H8N4O2 |
|---|---|
Molekulargewicht |
204.19 g/mol |
IUPAC-Name |
6-methyl-2-(triazol-1-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8N4O2/c1-6-2-3-7(9(14)15)8(11-6)13-5-4-10-12-13/h2-5H,1H3,(H,14,15) |
InChI-Schlüssel |
QCOCOZHFOVXTJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1)C(=O)O)N2C=CN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















